molecular formula C30H40N2O5 B10864264 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10864264
M. Wt: 508.6 g/mol
InChI Key: GQEHFOBXVBWCOJ-SGEDCAFJSA-N
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Description

1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for applications where these properties are essential, such as in drug development or the synthesis of specialized materials .

Properties

Molecular Formula

C30H40N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

(4Z)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O5/c1-5-7-18-31(19-8-6-2)20-11-21-32-27(24-12-9-10-13-25(24)37-4)26(29(34)30(32)35)28(33)22-14-16-23(36-3)17-15-22/h9-10,12-17,27,33H,5-8,11,18-21H2,1-4H3/b28-26-

InChI Key

GQEHFOBXVBWCOJ-SGEDCAFJSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=C3OC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3OC

Origin of Product

United States

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